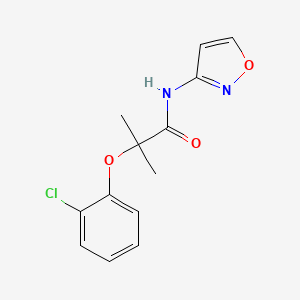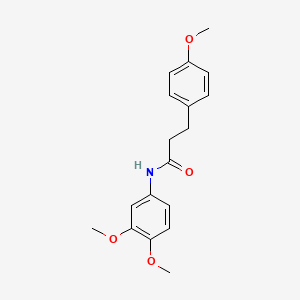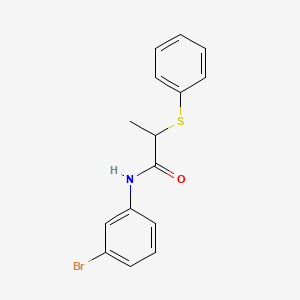![molecular formula C23H24O5 B5189779 5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5189779.png)
5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as BBD and has been found to exhibit antitumor and anti-inflammatory effects. In
Mecanismo De Acción
The mechanism of action of 5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is not fully understood. However, it has been suggested that this compound exerts its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione in lab experiments is its potential therapeutic properties. This compound has been found to exhibit antitumor and anti-inflammatory effects, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are a number of future directions for the study of 5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves the reaction of 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione with 2-(benzyloxy)benzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
5-[2-(benzyloxy)benzylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione has been extensively studied in scientific research due to its potential therapeutic properties. This compound has been found to exhibit antitumor and anti-inflammatory effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-tert-butyl-2-methyl-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-22(2,3)23(4)27-20(24)18(21(25)28-23)14-17-12-8-9-13-19(17)26-15-16-10-6-5-7-11-16/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIKJCJLQSAESK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5189736.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-chlorophenyl)butanamide](/img/structure/B5189745.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5189752.png)
![5-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol](/img/structure/B5189767.png)
![4-(4-chlorophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B5189771.png)
![3-{[(2-methoxyphenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5189775.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5189780.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isobutyl(methyl)amine](/img/structure/B5189785.png)
![2-(3,5-di-tert-butylphenyl)-5-[4-(phenylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5189786.png)
![(1-benzothien-2-ylmethyl){[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5189792.png)
![2-(2,4-dichlorophenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5189793.png)
